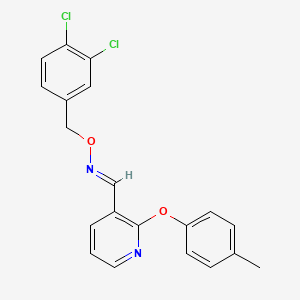
2-(4-methylphenoxy)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylphenoxy)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime is an organic compound with the molecular formula C20H16Cl2N2O2. This compound is notable for its complex structure, which includes both aromatic and heterocyclic components, making it a subject of interest in various fields of chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenoxy)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime typically involves multiple steps:
-
Formation of 2-(4-methylphenoxy)nicotinaldehyde
Starting Materials: 4-methylphenol and 2-chloronicotinaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C).
-
Oxime Formation
Starting Materials: 2-(4-methylphenoxy)nicotinaldehyde and hydroxylamine hydrochloride.
Reaction Conditions: The aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate in an aqueous ethanol solution at room temperature to form the oxime.
-
O-(3,4-dichlorobenzyl) Substitution
Starting Materials: The oxime formed in the previous step and 3,4-dichlorobenzyl chloride.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids under strong oxidizing conditions.
-
Reduction
- Reduction of the oxime group can lead to the formation of corresponding amines.
-
Substitution
- The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: 2-(4-methylphenoxy)nicotinic acid.
Reduction: 2-(4-methylphenoxy)nicotinaldehyde amine.
Substitution: Various substituted derivatives depending on the substituent introduced.
科学的研究の応用
2-(4-methylphenoxy)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime has several applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
-
Biology
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
-
Medicine
- Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
-
Industry
- Potential applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(4-methylphenoxy)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime depends on its specific application:
Biological Activity: The compound may interact with enzymes or receptors, inhibiting or modifying their activity. The oxime group can form hydrogen bonds with biological targets, while the aromatic rings can participate in π-π interactions.
Chemical Reactivity: The aldehyde and oxime groups are reactive centers that can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
2-(4-methylphenoxy)nicotinaldehyde: Lacks the oxime and dichlorobenzyl groups, making it less versatile in terms of reactivity.
2-(4-methylphenoxy)nicotinic acid: An oxidized form of the aldehyde, with different chemical properties and applications.
3,4-dichlorobenzyl oxime:
Uniqueness
2-(4-methylphenoxy)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime is unique due to its combination of functional groups, which confer a wide range of reactivity and potential applications. The presence of both the nicotinaldehyde and oxime groups allows for diverse chemical transformations, while the dichlorobenzyl moiety adds additional reactivity and potential biological activity.
This compound’s versatility makes it a valuable subject of study in various fields, from synthetic chemistry to biological research.
特性
IUPAC Name |
(E)-N-[(3,4-dichlorophenyl)methoxy]-1-[2-(4-methylphenoxy)pyridin-3-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O2/c1-14-4-7-17(8-5-14)26-20-16(3-2-10-23-20)12-24-25-13-15-6-9-18(21)19(22)11-15/h2-12H,13H2,1H3/b24-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNJCTKTIKKJHQ-WYMPLXKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=CC=N2)C=NOCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OC2=C(C=CC=N2)/C=N/OCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2461452.png)
![1-[(2,5-dimethylphenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2461455.png)
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2461456.png)
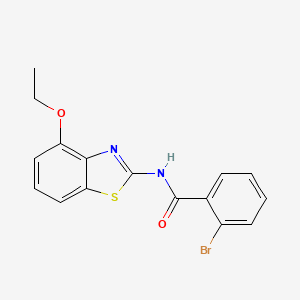
![(2E)-N-benzyl-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enamide](/img/structure/B2461459.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2461460.png)

![8-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one](/img/structure/B2461462.png)
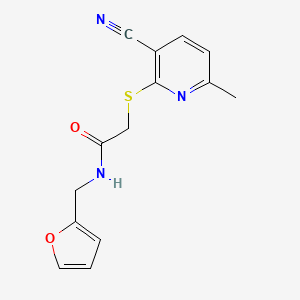
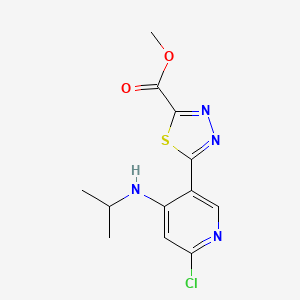
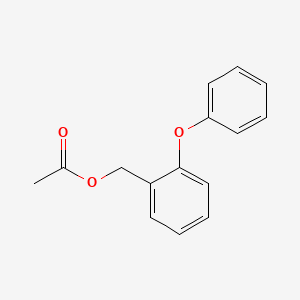
![3-(4-bromobenzyl)-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2461471.png)
![7-Oxaspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B2461472.png)
